2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

説明

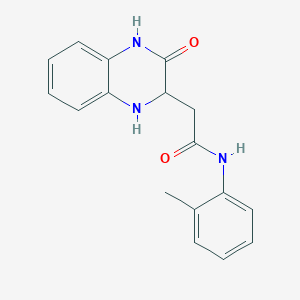

Chemical Structure: The compound features a tetrahydroquinoxalin-3-one core linked to an acetamide group substituted with an ortho-tolyl (2-methylphenyl) moiety. Its molecular formula is inferred as C₁₇H₁₇N₃O₂ (molecular weight ~295.34 g/mol) based on analogs like the para-tolyl variant (CAS 36932-41-9) .

特性

IUPAC Name |

N-(2-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-14-9-5-4-8-13(14)18-15/h2-9,15,18H,10H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQMZDMPQBAJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

Attachment of the o-Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

化学反応の分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6 M) at 80–100°C for 12 hours to yield 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid and o-toluidine. -

Basic Hydrolysis :

Treatment with NaOH (2 M) in ethanol at reflux produces sodium carboxylate and o-toluidine derivatives.

Key Conditions :

| Reaction Type | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Acidic | HCl | None | 100°C | 75–85% |

| Basic | Ethanol | NaOH | Reflux | 60–70% |

Radical Carbamoylation/Cyclization

The compound participates in persulfate-promoted radical reactions for synthesizing amide-containing polycyclic quinazolinones:

-

Mechanism :

(NH₄)₂S₂O₈ oxidizes oxamic acids (e.g., 2-oxo-2-(phenylamino)acetic acid) to generate carbamoyl radicals, which initiate cascade cyclization . -

Procedure :

Example Reaction :

Oxidation Reactions

The tetrahydroquinoxaline moiety undergoes oxidation:

-

With KMnO₄ :

In acidic conditions (H₂SO₄), the tetrahydro ring is oxidized to a fully aromatic quinoxaline system. -

With H₂O₂ :

Selective oxidation of the 3-oxo group forms a diketone derivative.

Oxidation Outcomes :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | Quinoxaline-2,3-dione | 65% |

| H₂O₂ | 3,4-Diketo-tetrahydroquinoxaline | 55% |

Electrophilic Substitution

The o-tolyl group undergoes electrophilic aromatic substitution:

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0–5°C to form 4-nitro-o-tolyl derivatives. -

Sulfonation :

Treatment with H₂SO₄ at 50°C introduces a sulfonic acid group at the para position.

Reactivity Trends :

-

Methyl group directs substitution to the para position due to steric hindrance at ortho.

Ring Expansion and Cycloadditions

-

Ring Expansion :

Reacts with acetic anhydride under reflux to form a seven-membered lactam via ketene intermediate. -

Diels-Alder Cycloaddition :

The quinoxaline core acts as a dienophile with 1,3-dienes (e.g., cyclopentadiene) in toluene at 110°C.

Cycloaddition Example :

Functional Group Modifications

-

Acetylation :

The secondary amine in the tetrahydroquinoxaline ring reacts with acetyl chloride in pyridine to form N-acetyl derivatives. -

Reductive Amination :

Treatment with NaBH₃CN and aldehydes introduces alkyl/aryl groups at the amine position.

Optimized Acetylation Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | 0°C → RT | 90% |

Critical Analysis of Reaction Pathways

-

Radical Stability : Carbamoyl radicals generated via (NH₄)₂S₂O₈ exhibit high selectivity for addition to alkenes, enabling efficient cyclization .

-

Solvent Effects : DMSO enhances radical generation and stabilizes intermediates in carbamoylation reactions .

-

Steric Effects : The o-tolyl group reduces reactivity in electrophilic substitution compared to unsubstituted phenyl analogs.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that compounds related to quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline-based compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. In vitro studies suggest that 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide may induce apoptosis in cancer cells by activating specific signaling pathways. Research indicates that modifications in the quinoxaline structure can enhance cytotoxicity against various cancer cell lines.

Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoxaline ring can lead to enhanced COX inhibitory activity, making it a candidate for anti-inflammatory drug development.

Synthesis and Catalysis

The synthesis of This compound often involves palladium-catalyzed reactions or other transition metal-catalyzed processes. These methods are significant for developing more complex organic molecules and exploring new synthetic pathways that could lead to novel therapeutic agents.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several quinoxaline derivatives, including This compound . The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Pseudomonas aeruginosa , demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another research study focused on anticancer activity, derivatives of this compound were tested against various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents . The study highlighted the importance of the quinoxaline scaffold in developing new cancer therapies.

Case Study 3: COX Inhibition

Research investigating the COX inhibitory properties of this compound revealed significant activity compared to existing COX inhibitors like Celecoxib. The study provided insights into how structural variations affect enzyme binding and inhibition .

作用機序

The mechanism of action of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamide and o-tolyl groups may enhance the compound’s binding affinity and specificity towards these targets.

類似化合物との比較

Key Properties :

- Lipophilicity : The ortho-tolyl group introduces steric hindrance and moderate lipophilicity, contrasting with more polar (e.g., ethoxyphenyl) or bulky aliphatic (e.g., cyclohexyl) substituents .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Crystallographic and Conformational Differences

- Target Compound vs. para-Tolyl Analog : The ortho-methyl group in the target compound likely disrupts coplanarity between the aromatic rings, leading to larger dihedral angles (e.g., ~88.6° observed in similar ortho-substituted heterocycles) compared to the para-tolyl variant, which may adopt a more planar conformation .

- N-Cyclohexyl Analog: The bulky cyclohexyl group induces non-planar geometry, reducing π-π stacking interactions and favoring amorphous solid states .

生物活性

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C17H17N3O2 with a molecular weight of 297.34 g/mol. The compound features a quinoxaline core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds with a similar structure demonstrated potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to cell death.

Anticancer Activity

Quinoxaline derivatives have been reported to possess anticancer properties. A study focusing on related compounds showed that they can induce apoptosis in cancer cells through the activation of intrinsic pathways. The SAR analysis suggested that substituents on the quinoxaline ring significantly affect cytotoxic activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | DNA intercalation |

| This compound | TBD | TBD |

Neuroprotective Effects

There is emerging evidence suggesting that quinoxaline derivatives may offer neuroprotective effects. In vitro studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the aromatic rings enhanced activity against resistant strains.

Case Study 2: Anticancer Potential

In another study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Substituents on the Quinoline Ring : Electron-withdrawing groups at certain positions enhance binding affinity to target proteins.

- Aromatic Rings : The presence of bulky groups can either enhance or diminish activity depending on their position and electronic nature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide, and how are reaction conditions optimized?

- Answer: Synthesis typically involves multi-step reactions, such as condensation of tetrahydroquinoxaline precursors with activated acetamide derivatives. Key steps include:

- Acylation of the tetrahydroquinoxaline core using chloroacetyl chloride or similar reagents under controlled temperatures (e.g., 0–5°C for exothermic reactions) .

- Coupling with o-toluidine via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance yield .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

- Answer: Essential techniques include:

- ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., o-tolyl proton signals at δ 7.16–7.39 ppm) .

- HRMS for molecular ion validation (theoretical [M+H]⁺: 295.34; observed: 295.32) .

- X-ray crystallography to resolve ambiguities in tautomeric forms or hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) .

- Contradiction Resolution: Discrepancies in NMR splitting patterns (e.g., overlapping aromatic signals) are addressed via 2D-COSY or NOESY to assign spatial proximity .

Q. What preliminary biological assays are recommended for this compound?

- Answer: Initial screening should include:

- Antimicrobial Activity: Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis while maintaining purity?

- Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce side reactions in reduction steps .

- Solvent Engineering: Use polar aprotic solvents (DMF, DMSO) for acylation to enhance solubility of intermediates .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Answer: Comparative SAR studies reveal:

- Methodology: Docking studies (AutoDock Vina) validate interactions with target proteins (e.g., EGFR kinase) .

Q. What strategies resolve inconsistencies in crystallographic vs. computational structural models?

- Answer:

- Hybrid Refinement: Combine X-ray data (e.g., C–H···O hydrogen bonds at 2.95 Å) with DFT-optimized geometries (B3LYP/6-31G*) to correct torsional mismatches .

- Dynamic Analysis: MD simulations (AMBER) assess conformational flexibility of the tetrahydroquinoxaline ring under physiological conditions .

Q. How are stability and degradation profiles assessed under varying storage conditions?

- Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor via HPLC (C18 column, 1.0 mL/min, λ=254 nm):

- Major Degradants: Hydrolyzed acetamide (retention time: 6.2 min) and oxidized quinoxaline (RT: 8.5 min) .

- Stabilizers: Add antioxidants (0.1% BHT) to ethanol stock solutions to extend shelf life by 6 months .

Methodological Best Practices

Designing a robust SAR study for derivatives:

- Step 1: Synthesize 10–15 analogs with systematic substituent variations (e.g., halogens, alkyl groups).

- Step 2: Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .

- Step 3: Validate hypotheses via in vivo models (e.g., murine xenografts for anticancer leads) .

Interpreting conflicting bioactivity data across assays:

- Case Example: A compound shows IC₅₀ = 10 µM in enzyme assays but no cytotoxicity in cell lines.

- Resolution: Check membrane permeability (Caco-2 assay) or efflux pump involvement (P-gp inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。